molecular formula C5H9N5O B13622618 n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide

n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide

Cat. No.: B13622618
M. Wt: 155.16 g/mol
InChI Key: DBHCRWHXUGGPRV-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide (CAS: 1016815-34-1) is a heterocyclic organic compound characterized by a propanimidamide backbone substituted with a hydroxy group (N'-hydroxy) and a 1,2,4-triazole moiety. Its molecular formula is C₆H₁₀N₄O, with a molecular weight of 154.17 g/mol . The compound is structurally defined by the presence of the 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms, which confers unique electronic and steric properties. This structure is synthesized via nucleophilic substitution or condensation reactions involving triazole derivatives and hydroxypropanimidamide precursors .

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

N'-hydroxy-3-(1,2,4-triazol-1-yl)propanimidamide

InChI

InChI=1S/C5H9N5O/c6-5(9-11)1-2-10-4-7-3-8-10/h3-4,11H,1-2H2,(H2,6,9)

InChI Key

DBHCRWHXUGGPRV-UHFFFAOYSA-N

Isomeric SMILES

C1=NN(C=N1)CC/C(=N/O)/N

Canonical SMILES

C1=NN(C=N1)CCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide typically involves the reaction of 1,2,4-triazole with appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a starting material . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations :

  • Piperazine-containing analogues (e.g., ) exhibit distinct pharmacological profiles due to increased basicity and solubility.

Biological Activity

n'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a hydroxyl group and a triazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H11N5O3
  • Molecular Weight : 213.20 g/mol
  • CAS Number : 301177-50-4
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial activity. The triazole moiety in this compound may contribute to its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

The compound demonstrated varying degrees of effectiveness against these pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.

The mechanism by which this compound exerts its biological effects is primarily through interaction with microbial enzymes and cellular components. The triazole ring can inhibit the synthesis of ergosterol in fungal cells and disrupt cell wall integrity in bacteria.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • In Vivo Study on Mice :
    • A study investigated the compound's efficacy against Staphylococcus aureus infections in mice. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
    • Findings : Treated mice showed a survival rate increase by 40% over untreated controls after seven days post-infection.
  • In Vitro Cytotoxicity Assay :
    • The cytotoxic effects of the compound were evaluated on human cancer cell lines (HeLa and MCF7). The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF7 cells.
    • : These results suggest potential anticancer properties worthy of further exploration.

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